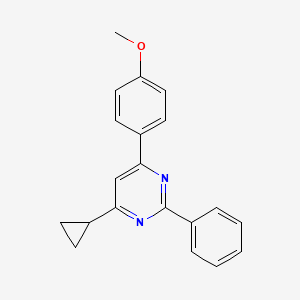
2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine, also known as EPPP, is an organic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic aromatic compound that is composed of an ethyl group, a phenyl group, a pyridine ring, and an amino group. EPPP has a wide range of potential applications in the fields of organic synthesis, pharmacology, and medicinal chemistry.
科学的研究の応用
2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. In addition, this compound has been used as a substrate for the study of enzyme kinetics and for the development of new drugs.
作用機序
The mechanism of action of 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound may also act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been shown to have a protective effect on the liver, as well as a potential to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine in laboratory experiments is its low toxicity. This makes it a safe and effective compound for use in a variety of experiments. In addition, this compound is relatively easy to synthesize, and its structure is relatively simple, which makes it ideal for use in organic synthesis. However, one of the main limitations of using this compound is that its mechanism of action is still not fully understood. This makes it difficult to predict its effects on the body and to determine its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research on 2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine. One potential direction is to further investigate its mechanism of action, in order to better understand its effects on the body and to determine its potential therapeutic applications. In addition, further research could be conducted on the biochemical and physiological effects of this compound, in order to determine its potential uses in medicine and pharmacology. Finally, further research could be conducted on the synthesis of this compound, in order to improve the efficiency and yield of the synthesis process.
合成法
2-Ethyl-6-phenyl-3-(6-methyl-2-pyridinylamino)-pyridine can be synthesized from the reaction of 2-ethyl-6-phenylpyridine and 6-methyl-2-pyridinylamine. The reaction is performed under basic conditions, such as with sodium hydroxide, and the resulting product is a white solid. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the pyridine ring. This is followed by an elimination reaction, which results in the formation of the this compound product.
特性
IUPAC Name |
2-ethyl-N-(6-methylpyridin-2-yl)-6-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-16-18(22-19-11-7-8-14(2)20-19)13-12-17(21-16)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHZZJXBCBGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=CC=C2)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














